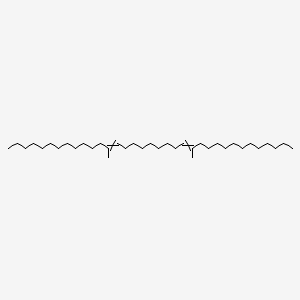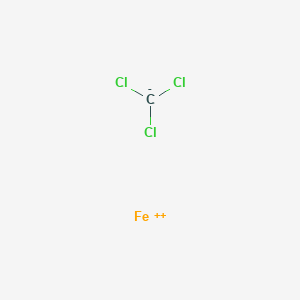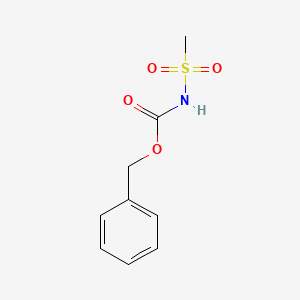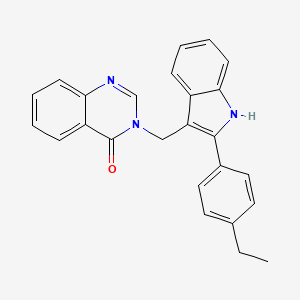![molecular formula C10H22OSn B14375471 Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane CAS No. 89358-33-8](/img/structure/B14375471.png)
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane typically involves the reaction of trimethyltin chloride with an appropriate allylic alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the alcohol and subsequent nucleophilic attack on the tin center.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding alcohols or ketones.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学的研究の応用
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the target molecules.
類似化合物との比較
Similar Compounds
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}silane: Similar structure but with silicon instead of tin.
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}germane: Similar structure but with germanium instead of tin.
Uniqueness
Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. The tin atom can participate in various reactions that are not possible with silicon or germanium analogs, making it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
89358-33-8 |
|---|---|
分子式 |
C10H22OSn |
分子量 |
276.99 g/mol |
IUPAC名 |
trimethyl(1-propan-2-yloxybut-3-en-2-yl)stannane |
InChI |
InChI=1S/C7H13O.3CH3.Sn/c1-4-5-6-8-7(2)3;;;;/h4-5,7H,1,6H2,2-3H3;3*1H3; |
InChIキー |
DZDYJLADRQMGJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC(C=C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


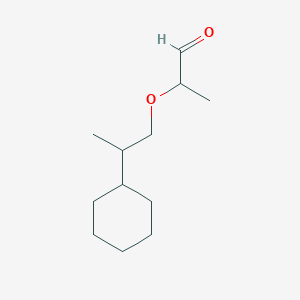

![(1-Hydroxyethyl)[(4-methylcyclohexyl)oxy]oxophosphanium](/img/structure/B14375395.png)

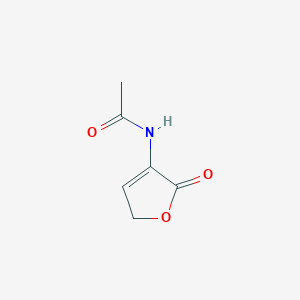
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)

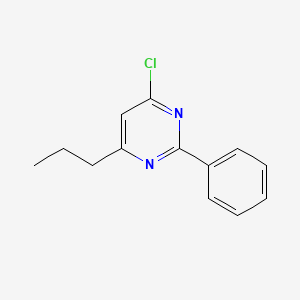
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
